molecular formula C9H11NO2 B2903519 Methyl 2-(pyridin-4-yl)propanoate CAS No. 56215-03-3

Methyl 2-(pyridin-4-yl)propanoate

Cat. No.: B2903519
CAS No.: 56215-03-3
M. Wt: 165.192
InChI Key: VSXNIZYHQLWKTA-UHFFFAOYSA-N
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Description

Methyl 2-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C11H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

“Methyl 2-(pyridin-4-yl)propanoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, it is advised to wash out immediately with fresh running water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(pyridin-4-yl)propanoate can be synthesized through several methods. One common method involves the esterification of 2-(pyridin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-(pyridin-4-yl)propanoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-(pyridin-4-yl)propanol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 2-(pyridin-4-yl)propanoic acid

    Reduction: 2-(pyridin-4-yl)propanol

    Substitution: Various substituted pyridine derivatives depending on the reagent used

Scientific Research Applications

Methyl 2-(pyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(pyridin-4-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyridin-3-yl)propanoate
  • Methyl 2-(pyridin-2-yl)propanoate
  • Ethyl 2-(pyridin-4-yl)propanoate

Uniqueness

Methyl 2-(pyridin-4-yl)propanoate is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The 4-position on the pyridine ring allows for specific interactions that are not possible with other isomers, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-3-5-10-6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXNIZYHQLWKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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